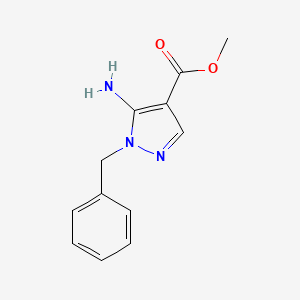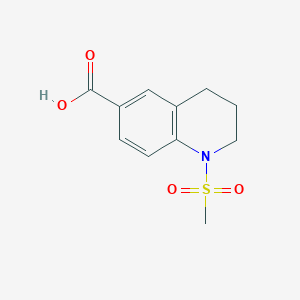![molecular formula C12H15BrN2O2 B2628336 tert-butyl2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate CAS No. 1375302-76-3](/img/structure/B2628336.png)
tert-butyl2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate: is a synthetic organic compound with the molecular formula C({12})H({15})BrN({2})O({2}) and a molecular weight of 299.16 g/mol . This compound is characterized by its pyrrolo[3,4-b]pyridine core, which is a fused bicyclic structure, and a tert-butyl ester group at the 6-carboxylate position. The presence of a bromine atom at the 2-position adds to its reactivity and potential for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate typically involves the following steps:
Formation of the Pyrrolo[3,4-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an α,β-unsaturated carbonyl compound.
Industrial Production Methods: In an industrial setting, the production of tert-butyl 2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl 2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction: The compound can undergo oxidation reactions to introduce functional groups such as hydroxyl or carbonyl groups. Reduction reactions can be used to modify the pyridine ring or reduce the ester group to an alcohol.
Coupling Reactions: The bromine atom can participate in palladium-catalyzed coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Coupling Reactions: Palladium catalysts with appropriate ligands under inert atmosphere.
Major Products:
Substitution Products: Azides, thiocyanates, and amines.
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Coupling Products: Biaryl compounds, styrenes, and alkynes.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry and materials science.
Ligand Synthesis: Employed in the synthesis of ligands for coordination chemistry and catalysis.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds with biological activity, such as kinase inhibitors or antiviral agents.
Biological Probes: Used in the development of probes for studying biological pathways and enzyme functions.
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials with specific electronic or optical properties.
Agrochemicals: Intermediate in the production of agrochemicals such as herbicides and insecticides.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate depends on its specific application. In drug development, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromine atom and the pyrrolo[3,4-b]pyridine core can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the desired biological effect .
Comparación Con Compuestos Similares
- tert-butyl 3-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate
- tert-butyl 2-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate
- tert-butyl 2-iodo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate
Uniqueness:
- Reactivity: The presence of the bromine atom at the 2-position makes tert-butyl 2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate more reactive in substitution and coupling reactions compared to its chloro or iodo analogs.
- Stability: The tert-butyl ester group provides stability and protects the carboxylate functionality during various chemical transformations.
- Versatility: Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
tert-butyl 2-bromo-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-12(2,3)17-11(16)15-6-8-4-5-10(13)14-9(8)7-15/h4-5H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHMWUZWVPZOOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
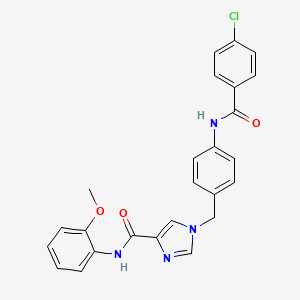
![3-[4-(Pyridine-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2628255.png)
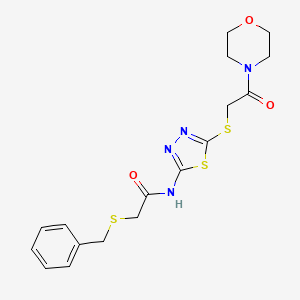
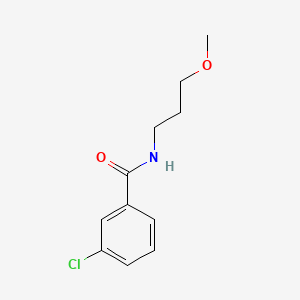
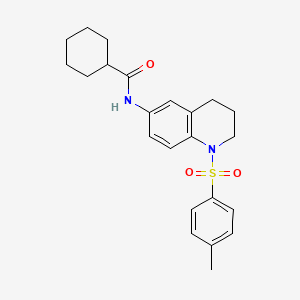


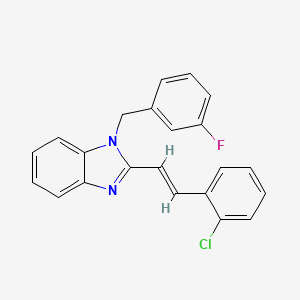
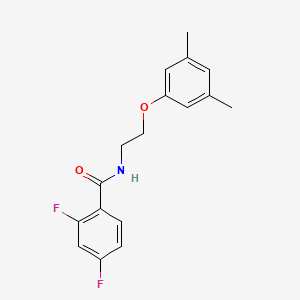
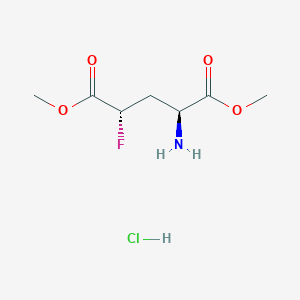
![Methyl 3-[(piperidin-4-yl)amino]benzoate hydrochloride](/img/structure/B2628272.png)
![N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2628273.png)
